molecular formula C19H23N5O2 B12241980 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine

Cat. No.: B12241980
M. Wt: 353.4 g/mol
InChI Key: XJLSQQXASFPBOJ-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group. Subsequent steps involve the formation of the oxazole ring and the piperidine moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1,3-oxazol-4-yl)methyl]piperidine include other heterocyclic compounds with imidazo[1,2-b]pyridazine, oxazole, and piperidine moieties. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-[[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole

InChI

InChI=1S/C19H23N5O2/c1-2-15(1)17-10-24-18(21-17)3-4-19(22-24)26-11-14-5-7-23(8-6-14)9-16-12-25-13-20-16/h3-4,10,12-15H,1-2,5-9,11H2

InChI Key

XJLSQQXASFPBOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)CC5=COC=N5

Origin of Product

United States

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